Cofplaton

Description

Cofplaton, commonly known as carboplatin, is a second-generation platinum-based chemotherapeutic agent. It is a structural analog of cisplatin, modified by replacing the two chloride ligands with a cyclobutane-1,1-dicarboxylate group. This modification reduces nephrotoxicity while retaining antitumor activity by forming DNA crosslinks that inhibit replication and transcription . Carboplatin is widely used in ovarian, lung, and testicular cancers, often combined with taxanes or other agents. Its pharmacokinetics are characterized by renal excretion, with dosing calculated using the Calvert formula (based on glomerular filtration rate and target AUC) .

Properties

CAS No. |

80539-95-3 |

|---|---|

Molecular Formula |

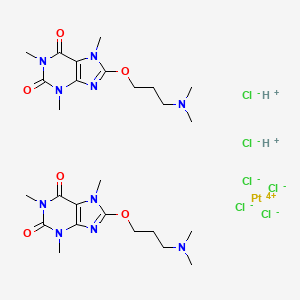

C26H44Cl6N10O6Pt |

Molecular Weight |

1000.5 g/mol |

IUPAC Name |

8-[3-(dimethylamino)propoxy]-1,3,7-trimethylpurine-2,6-dione;hydron;platinum(4+);hexachloride |

InChI |

InChI=1S/2C13H21N5O3.6ClH.Pt/c2*1-15(2)7-6-8-21-12-14-10-9(16(12)3)11(19)18(5)13(20)17(10)4;;;;;;;/h2*6-8H2,1-5H3;6*1H;/q;;;;;;;;+4/p-4 |

InChI Key |

VAACJQNAKIVSBI-UHFFFAOYSA-J |

SMILES |

[H+].[H+].CN1C2=C(N=C1OCCCN(C)C)N(C(=O)N(C2=O)C)C.CN1C2=C(N=C1OCCCN(C)C)N(C(=O)N(C2=O)C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Pt+4] |

Canonical SMILES |

[H+].[H+].CN1C2=C(N=C1OCCCN(C)C)N(C(=O)N(C2=O)C)C.CN1C2=C(N=C1OCCCN(C)C)N(C(=O)N(C2=O)C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Pt+4] |

Synonyms |

cofplaton di-(8-(3',3'-dimethylaminopropoxy)caffeine)hexachloroplatinate |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Carboplatin belongs to the platinum-based antineoplastic family, which includes cisplatin, oxaliplatin, and nedaplatin. Below is a systematic comparison:

Structural and Mechanistic Differences

| Compound | Structure | Activation Mechanism | DNA Binding Targets |

|---|---|---|---|

| Carboplatin | Cyclobutane dicarboxylate ligand | Slow hydrolysis in cytoplasm | Intrastrand guanine crosslinks |

| Cisplatin | Two chloride, two ammonia ligands | Rapid hydrolysis in bloodstream | Interstrand crosslinks |

| Oxaliplatin | 1,2-diaminocyclohexane ligand | Rapid hydrolysis | DNA adducts resistant to repair |

- Carboplatin’s bulkier cyclobutane ligand reduces reactivity, requiring slower intracellular activation compared to cisplatin’s rapid chloride displacement .

- Oxaliplatin’s diaminocyclohexane ring enhances resistance to DNA mismatch repair, broadening efficacy in colorectal cancer .

Clinical Efficacy and Toxicity Profiles

| Compound | Common Cancers Treated | Key Advantages | Key Toxicities |

|---|---|---|---|

| Carboplatin | Ovarian, NSCLC, germ cell | Lower nephrotoxicity | Myelosuppression (thrombocytopenia) |

| Cisplatin | Testicular, head and neck, bladder | Higher potency in rapidly dividing tumors | Nephrotoxicity, neurotoxicity |

| Oxaliplatin | Colorectal, pancreatic | Activity in cisplatin-resistant tumors | Peripheral neuropathy |

- Efficacy Data :

- In ovarian cancer, carboplatin/paclitaxel achieves a median progression-free survival (PFS) of 18 months vs. cisplatin/paclitaxel’s 16 months, but with reduced renal toxicity (3% vs. 21%) .

- Oxaliplatin combined with 5-FU (FOLFOX) improves colorectal cancer survival by 6–8 months compared to cisplatin-based regimens .

Pharmacokinetic Properties

| Parameter | Carboplatin | Cisplatin | Oxaliplatin |

|---|---|---|---|

| Half-life (hr) | 1.5–3 | 0.5–1.5 | 14–20 |

| Renal Clearance | 80–90% | 15–20% | 50–60% |

| Protein Binding | 10% | 90% | 85% |

- Carboplatin’s renal clearance allows safer use in patients with compromised kidney function, while cisplatin’s high protein binding increases cumulative toxicity .

Research Findings and Data Analysis

Table 1: Meta-Analysis of Platinum Agents in Ovarian Cancer (Adapted from )

| Study (Year) | Regimen | Response Rate (%) | Median OS (months) | Grade ≥3 Toxicity (%) |

|---|---|---|---|---|

| Calvert et al. (2020) | Carboplatin/Paclitaxel | 72 | 38 | 18 (myelosuppression) |

| Ozols et al. (2003) | Cisplatin/Paclitaxel | 68 | 34 | 32 (nephrotoxicity) |

Key Research Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.